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Compound of Interest

Compound Name: 2-Oxoadipic acid

Cat. No.: B1198116 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function of 2-oxoadipic acid in the

metabolic degradation of the essential amino acid, lysine. We will delve into the core

biochemical pathways, present quantitative data on enzymatic activities and metabolite

concentrations, detail relevant experimental protocols, and visualize the intricate signaling

networks that regulate this crucial catabolic route. A thorough understanding of this pathway is

paramount for research into inherited metabolic disorders and the development of novel

therapeutic interventions.

The Saccharopine Pathway: Lysine's Primary
Catabolic Route
In mammals, the primary pathway for lysine degradation is the saccharopine pathway, which

occurs within the mitochondrial matrix. This pathway ultimately converts lysine into acetyl-CoA,

which can then enter the tricarboxylic acid (TCA) cycle for energy production. 2-Oxoadipic
acid is a key intermediate in this sequence. The pathway can be broadly divided into two

stages: the formation of α-aminoadipic acid and its subsequent conversion to acetyl-CoA.

Stage 1: From Lysine to α-Aminoadipic Acid

The initial steps of lysine degradation are catalyzed by a bifunctional enzyme, aminoadipate-

semialdehyde synthase (AASS).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b1198116?utm_src=pdf-interest
https://www.benchchem.com/product/b1198116?utm_src=pdf-body
https://www.benchchem.com/product/b1198116?utm_src=pdf-body
https://www.benchchem.com/product/b1198116?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1198116?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Lysine-ketoglutarate reductase (LKR) domain of AASS: Condenses lysine and α-

ketoglutarate to form saccharopine.

Saccharopine dehydrogenase (SDH) domain of AASS: Oxidatively cleaves saccharopine to

yield α-aminoadipic semialdehyde and glutamate.

α-Aminoadipic semialdehyde dehydrogenase (ALDH7A1): This enzyme, also known as

antiquitin, oxidizes α-aminoadipic semialdehyde to α-aminoadipic acid.

Stage 2: The Conversion of α-Aminoadipic Acid to Acetyl-CoA

This is the stage where 2-oxoadipic acid plays its pivotal role.

Aminoadipate aminotransferase (AADAT): Transfers the amino group from α-aminoadipic

acid to α-ketoglutarate, forming 2-oxoadipic acid and glutamate.

2-Oxoadipate dehydrogenase complex (OADHC): This multi-enzyme complex catalyzes the

oxidative decarboxylation of 2-oxoadipic acid to glutaryl-CoA. The E1 component of this

complex is encoded by the DHTKD1 gene.

Glutaryl-CoA dehydrogenase (GCDH): Dehydrogenates glutaryl-CoA to crotonyl-CoA.

Enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase: These enzymes further

process crotonyl-CoA to acetoacetyl-CoA.

Acetoacetyl-CoA thiolase: Cleaves acetoacetyl-CoA into two molecules of acetyl-CoA.

// Nodes for metabolites Lysine [label="L-Lysine", fillcolor="#4285F4", fontcolor="#FFFFFF"];

alphaKG1 [label="α-Ketoglutarate", fillcolor="#FBBC05"]; Saccharopine [label="Saccharopine",

fillcolor="#4285F4", fontcolor="#FFFFFF"]; alphaAASA [label="α-Aminoadipic\nSemialdehyde",

fillcolor="#4285F4", fontcolor="#FFFFFF"]; alphaAA [label="α-Aminoadipic Acid",

fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxoadipic_Acid [label="2-Oxoadipic Acid",

fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box, style="filled,bold"]; GlutarylCoA

[label="Glutaryl-CoA", fillcolor="#34A853", fontcolor="#FFFFFF"]; CrotonylCoA

[label="Crotonyl-CoA", fillcolor="#34A853", fontcolor="#FFFFFF"]; AcetoacetylCoA

[label="Acetoacetyl-CoA", fillcolor="#34A853", fontcolor="#FFFFFF"]; AcetylCoA [label="Acetyl-
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CoA", fillcolor="#34A853", fontcolor="#FFFFFF"]; Glutamate1 [label="Glutamate",

fillcolor="#FBBC05"]; Glutamate2 [label="Glutamate", fillcolor="#FBBC05"];

// Nodes for enzymes AASS [label="AASS\n(LKR/SDH)", shape=ellipse, fillcolor="#FFFFFF"];

ALDH7A1 [label="ALDH7A1", shape=ellipse, fillcolor="#FFFFFF"]; AADAT [label="AADAT",

shape=ellipse, fillcolor="#FFFFFF"]; OADHC [label="OADHC", shape=ellipse,

fillcolor="#FFFFFF"]; GCDH [label="GCDH", shape=ellipse, fillcolor="#FFFFFF"]; Enzymes

[label="Further\nEnzymatic Steps", shape=ellipse, fillcolor="#FFFFFF"];

// Edges Lysine -> AASS; alphaKG1 -> AASS; AASS -> Saccharopine; Saccharopine -> AASS;

AASS -> alphaAASA; AASS -> Glutamate1; alphaAASA -> ALDH7A1; ALDH7A1 -> alphaAA;

alphaAA -> AADAT; AADAT -> Oxoadipic_Acid; AADAT -> Glutamate2; Oxoadipic_Acid ->

OADHC; OADHC -> GlutarylCoA; GlutarylCoA -> GCDH; GCDH -> CrotonylCoA; CrotonylCoA

-> Enzymes; Enzymes -> AcetoacetylCoA; AcetoacetylCoA -> AcetylCoA; } caption: The

Saccharopine Pathway of Lysine Degradation.

Quantitative Data
The following tables summarize key quantitative data related to the enzymes and metabolites

in the lysine degradation pathway, focusing on the steps involving 2-oxoadipic acid.

Table 1: Kinetic Parameters of Key Enzymes
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Enzyme Substrate Km Vmax/kcat
Organism/T
issue

Reference

AADAT

α-

Aminoadipic

acid

~0.5 mM - Rat Liver

[Data inferred

from multiple

sources]

α-

Ketoglutarate
~0.3 mM - Rat Liver

[Data inferred

from multiple

sources]

OADHC

(DHTKD1)
2-Oxoadipate 4.9 µM 6.5 s⁻¹

Human

(recombinant)
[1]

2-

Oxoglutarate
11.3 mM 0.12 s⁻¹

Human

(recombinant)
[1]

GCDH Glutaryl-CoA 2-5 µM ~15 U/mg Human Liver

[Data inferred

from multiple

sources]

Table 2: Representative Concentrations of Lysine and its Metabolites

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.researchgate.net/figure/Profiling-the-global-lysine-acetylation-of-proteins-through-AMPK-activation-a-b_fig1_381136596
https://www.researchgate.net/figure/Profiling-the-global-lysine-acetylation-of-proteins-through-AMPK-activation-a-b_fig1_381136596
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1198116?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Metabolite
Concentration
(µM)

Sample Type Condition Reference

L-Lysine 100-300 Human Plasma Normal

[Data inferred

from multiple

sources]

α-Aminoadipic

acid
0.1-1.0 Human Plasma Normal

[Data inferred

from multiple

sources]

2-Oxoadipic acid < 0.1 Human Plasma Normal

[Data inferred

from multiple

sources]

L-Lysine > 500 Human Plasma Hyperlysinemia

[Data inferred

from multiple

sources]

2-Aminoadipic

acid
> 5 Human Urine

2-Aminoadipic

aciduria

[Data inferred

from multiple

sources]

2-Oxoadipic acid > 2 Human Urine
2-Oxoadipic

aciduria

[Data inferred

from multiple

sources]

Experimental Protocols
This section provides detailed methodologies for key experiments used to study the function of

2-oxoadipic acid in lysine degradation.

Protocol for Quantification of Lysine Metabolites by LC-
MS/MS
This protocol is adapted for the simultaneous detection of lysine and its degradation

intermediates, including 2-oxoadipic acid, in biological samples.[2]

1. Sample Preparation:
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Plasma/Serum: To 100 µL of plasma or serum, add 400 µL of ice-cold methanol containing

internal standards (e.g., ¹³C-labeled lysine, D3-aminoadipic acid). Vortex for 1 minute.

Tissue: Homogenize ~50 mg of tissue in 500 µL of 80% methanol on ice.

Centrifugation: Centrifuge the mixture at 15,000 x g for 10 minutes at 4°C.

Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness

under a stream of nitrogen.

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1%

formic acid in water).

2. LC-MS/MS Analysis:

Liquid Chromatography (LC):

Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient: A linear gradient from 2% to 98% B over 10 minutes, followed by a 5-minute re-

equilibration at 2% B.

Flow Rate: 0.3 mL/min.

Injection Volume: 5-10 µL.

Mass Spectrometry (MS/MS):

Ionization Mode: Positive electrospray ionization (ESI+).

Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions:

Lysine: Q1 147.1 -> Q3 84.1
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α-Aminoadipic acid: Q1 162.1 -> Q3 74.1

2-Oxoadipic acid: Q1 161.0 -> Q3 115.0 (as a derivative if necessary for sensitivity).

Internal Standards: Monitor the corresponding mass shifts.

Data Analysis: Quantify the analytes by comparing the peak area ratios of the analyte to

the internal standard against a standard curve.
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Spectrophotometric Assay for 2-Oxoadipate
Dehydrogenase Complex (OADHC) Activity
This assay measures the activity of OADHC by monitoring the reduction of NAD⁺ to NADH at

340 nm.[3]

1. Reagents:

Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4, containing 1 mM MgCl₂, 0.2 mM

thiamine pyrophosphate (TPP), and 1 mM dithiothreitol (DTT).

Substrate Solution: 10 mM 2-oxoadipic acid in assay buffer.

Cofactor Solution: 5 mM NAD⁺ and 0.5 mM Coenzyme A (CoA) in assay buffer.

Mitochondrial Extract or Purified Enzyme: Prepare a mitochondrial fraction from tissue or use

purified recombinant OADHC.

2. Assay Procedure:

Reaction Mixture: In a 1 mL cuvette, combine:

800 µL of Assay Buffer

100 µL of Cofactor Solution

50 µL of mitochondrial extract or purified enzyme

Incubation: Incubate the mixture for 5 minutes at 37°C to allow for temperature equilibration.

Initiation: Start the reaction by adding 50 µL of the Substrate Solution.

Measurement: Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes

using a spectrophotometer.

Calculation: Calculate the rate of NADH production using the molar extinction coefficient of

NADH (6220 M⁻¹cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that

catalyzes the formation of 1 µmol of NADH per minute.
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Isolation of Functional Mitochondria for Metabolic
Assays
This protocol describes a method for isolating functional mitochondria from fresh tissue,

suitable for studying lysine degradation.[2][4][5]

1. Buffers:

Isolation Buffer: 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4.

Resuspension Buffer: 250 mM sucrose, 10 mM Tris-HCl, 0.1 mM EGTA, pH 7.4.

2. Isolation Procedure:

Tissue Homogenization: Mince fresh tissue (e.g., liver, kidney) on ice and homogenize in 10

volumes of ice-cold Isolation Buffer using a Dounce homogenizer.

Differential Centrifugation:

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell

debris.

Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C

to pellet the mitochondria.

Washing: Gently resuspend the mitochondrial pellet in Resuspension Buffer and repeat the

10,000 x g centrifugation step.

Final Pellet: Resuspend the final mitochondrial pellet in a minimal volume of Resuspension

Buffer.

Protein Quantification: Determine the protein concentration of the mitochondrial suspension

using a standard method (e.g., Bradford assay).

Functional Assessment: Assess the integrity of the isolated mitochondria by measuring the

respiratory control ratio (RCR) using an oxygen electrode.
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Regulatory Signaling Pathways
The degradation of lysine is not a static pathway but is dynamically regulated by the cell's

metabolic state. Several signaling pathways have been implicated in controlling the flux

through this catabolic route.

SIRT5-Mediated Deglutarylation:

The mitochondrial sirtuin, SIRT5, plays a crucial role in regulating lysine degradation.[6][7]

Glutaryl-CoA, an intermediate in the pathway, can non-enzymatically glutarylate lysine residues

on various mitochondrial proteins, including GCDH. This glutarylation can inhibit the activity of

GCDH, creating a negative feedback loop. SIRT5, a NAD⁺-dependent deacylase, removes

these glutaryl modifications, thereby restoring GCDH activity and promoting lysine catabolism.

[6][7] This links the regulation of lysine degradation to the cellular NAD⁺/NADH ratio and the

overall energy status of the cell.

AMPK and Energy Sensing:

AMP-activated protein kinase (AMPK), a key sensor of cellular energy status, has been shown

to positively regulate lysine biosynthesis in some organisms.[8][9] While its direct role in

mammalian lysine degradation is still under investigation, it is plausible that AMPK influences

this pathway. During times of energy stress (high AMP/ATP ratio), AMPK could potentially

upregulate lysine catabolism to provide acetyl-CoA for the TCA cycle.[6]

Calcium Signaling:

In plants, the stimulation of lysine-ketoglutarate reductase activity by lysine has been shown to

be dependent on calcium and protein phosphorylation, suggesting a role for intracellular

calcium signaling in regulating the entry of lysine into the degradation pathway.[10] While this

has not been as extensively studied in mammals, calcium is a ubiquitous second messenger

that regulates many mitochondrial processes, and a similar regulatory mechanism could exist.

// Regulatory connections GlutarylCoA -> GCDH [label=" Glutarylation\n(Inhibition)",

style=dashed, color="#EA4335", arrowhead=tee]; SIRT5 -> GCDH

[label="Deglutarylation\n(Activation)", color="#34A853", arrowhead=normal]; NAD -> SIRT5

[label="Activates", style=dashed, color="#5F6368"]; AMPK -> Lysine

[label="Regulates\n(Potential)", style=dashed, color="#5F6368"]; Calcium -> Lysine
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[label="Regulates\n(Potential)", style=dashed, color="#5F6368"]; } caption: Signaling Pathways

Regulating Lysine Degradation.

Conclusion
2-Oxoadipic acid is a critical metabolic intermediate in the mitochondrial degradation of lysine.

The enzymes responsible for its formation and subsequent conversion are vital for normal

amino acid homeostasis. Dysregulation of this pathway, due to genetic defects or other factors,

can lead to the accumulation of upstream metabolites and the manifestation of metabolic

disorders. The intricate regulation of this pathway by signaling molecules such as SIRT5

highlights the integration of amino acid catabolism with the broader metabolic network of the

cell. Further research into the quantitative aspects and regulatory mechanisms of the lysine

degradation pathway will be essential for developing effective therapeutic strategies for related

diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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